molecular formula C7H17ClN2O B1440742 3-Amino-N-butylpropanamide hydrochloride CAS No. 1220034-22-9

3-Amino-N-butylpropanamide hydrochloride

Cat. No. B1440742
M. Wt: 180.67 g/mol
InChI Key: WBQXAYUEASDBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-butylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-butylpropanamide hydrochloride consists of 7 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 180.676 Da and the monoisotopic mass is 180.102936 Da .

Scientific Research Applications

Synthesis of Chiral Monomers for Polyamides

Research by Gómez, Orgueira, and Varela (2003) focused on synthesizing a chiral monomer from derivatives of L-glutamic acid and L-alanine, which are natural amino acids. This chiral monomer, a precursor of AABB-type stereoregular polyamide, illustrates the application of such compounds in creating novel polymers with potential industrial applications (R. V. Gómez, H. Orgueira, & O. Varela, 2003).

Development of β1-Adrenergic Receptor Antagonists

In 2013, Tengler and colleagues synthesized derivatives potentially acting as β1-adrenergic receptor antagonists (beta-blockers). They developed new hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates and 3-tert-butylamino-2-hydroxypropyl-4-butoxybenzoates, showcasing the role of such compounds in medicinal chemistry (Jan Tengler et al., 2013).

Designing Anticancer Agents

The 2009 study by Kumar et al. involved synthesizing a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide. These compounds showed promise in developing new anticancer agents, demonstrating their cytotoxicity against human cancer cell lines (Vivek Kumar et al., 2009).

Biodegradable Polyesteramides in Agriculture and Biomedicine

Fan, Kobayashi, and Kise (2000) synthesized polyesteramides containing peptide linkages from amino acids, which were biodegradable under enzymatic action. These materials are anticipated to have applications in agriculture and biomedicine due to their solubility and biodegradability properties (Yujiang Fan, Masami Kobayashi, & H. Kise, 2000).

Potential Antimycobacterials and Photosynthetic Electron Transport Stimulation

Tengler et al. (2013) prepared and characterized a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. These compounds showed activity against mycobacterial species and significantly stimulated the rate of photosynthetic electron transport in spinach chloroplasts (Jan Tengler et al., 2013).

Safety And Hazards

The safety data sheet for 3-Amino-N-butylpropanamide hydrochloride can be viewed and downloaded for free at Echemi.com . For detailed safety and hazard information, please refer to the safety data sheet .

properties

IUPAC Name

3-amino-N-butylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-2-3-6-9-7(10)4-5-8;/h2-6,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQXAYUEASDBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-butylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-butylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-N-butylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-N-butylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-N-butylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-N-butylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-N-butylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.